![molecular formula C17H15ClN2O2 B5830637 N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5830637.png)
N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic applications in cancer and other diseases. CI-994 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC enzymes, N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide can increase the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites and to have anti-inflammatory properties. N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide has also been shown to enhance the activity of certain chemotherapeutic agents, such as cisplatin, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide in lab experiments is its potency and specificity as an HDAC inhibitor. N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide has been shown to have a higher potency than other HDAC inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide. Another area of research is the investigation of the synergistic effects of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide with other chemotherapeutic agents. Additionally, the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide in other diseases, such as malaria and inflammation, warrant further investigation.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide involves the reaction of 5-chloro-2-methoxyaniline with 1H-indole-3-acetic acid in the presence of a catalyst. The resulting product is then acetylated to form N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-16-7-6-12(18)9-15(16)20-17(21)8-11-10-19-14-5-3-2-4-13(11)14/h2-7,9-10,19H,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXCRVQGQRNLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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